molecular formula C16H12FNO4S B3413515 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate CAS No. 946238-32-0

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate

Cat. No. B3413515
CAS RN: 946238-32-0
M. Wt: 333.3 g/mol
InChI Key: QLTMFIYZZDHGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate, also known as TIOFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. TIOFA belongs to the class of isoxazole compounds, which have been shown to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate is not fully understood. However, it has been suggested that (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate may also exert its anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. The antimicrobial activity of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate has been reported to disrupt bacterial cell membranes, leading to bacterial death.

Advantages and Limitations for Lab Experiments

One advantage of using (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate in lab experiments is its potential applications in drug discovery and development. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate has been shown to possess various biological activities, making it a promising candidate for further research. However, one limitation of using (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate in lab experiments is its limited availability. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate is a relatively new compound, and its synthesis requires specialized knowledge and equipment.

Future Directions

There are several future directions for research on (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate. One direction is to further investigate its anticancer activity and explore its potential as a chemotherapeutic agent. Another direction is to study its anti-inflammatory activity and evaluate its potential as a treatment for inflammatory diseases. Additionally, further research is needed to explore the mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate and to identify its molecular targets.

Scientific Research Applications

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate has been shown to have potential applications in drug discovery and development. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate has been reported to have antimicrobial activity against gram-positive bacteria.

properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4S/c17-12-4-1-2-5-13(12)20-10-16(19)21-9-11-8-14(22-18-11)15-6-3-7-23-15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTMFIYZZDHGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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